4‑Ethoxy vs. 4‑Methoxy Substituent: Lipophilicity and Potency Trend from SCD1 Patent SAR
Within the SCD1 inhibitor patent series, increasing the alkoxy chain length from methoxy to ethoxy on the terminal phenyl ring correlates with an increase in calculated logP (clogP) of approximately +0.5 units, which the patent associates with improved cellular potency in HepG2 desaturation assays [1]. While direct head‑to‑head IC₅₀ values for the 4‑ethoxy and 4‑methoxy compounds are not publicly disclosed, the patent explicitly exemplifies the 4‑ethoxyphenyl acetamide scaffold as a preferred embodiment for balancing potency and metabolic stability [1].
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | clogP ~4.0 (estimated for 4‑ethoxyphenyl acetamide) |
| Comparator Or Baseline | 4‑Methoxyphenyl analog: clogP ~3.5 (estimated) |
| Quantified Difference | Δ clogP ≈ +0.5 |
| Conditions | Pipeline‑calculated logP based on patent Markush structures; no experimental logP available. |
Why This Matters
The higher lipophilicity of the 4‑ethoxy substituent is anticipated to improve membrane permeability and cellular SCD1 engagement, a critical factor for in‑vitro assay performance and in‑vivo desaturation index lowering.
- [1] Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. US Patent 9,102,669 B2, issued 2015‑08‑11. View Source
